molecular formula C14H28N4O4S2 B11712104 1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione CAS No. 74804-40-3

1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione

Cat. No.: B11712104
CAS No.: 74804-40-3
M. Wt: 380.5 g/mol
InChI Key: KYRYJWOVVIXRDK-UHFFFAOYSA-N
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Description

1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione is a complex organic compound with a unique structure characterized by multiple oxygen and nitrogen atoms arranged in a cyclic configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources. This reaction is exothermic and proceeds at temperatures above ambient conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. These interactions may involve the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione is unique due to its specific arrangement of oxygen and nitrogen atoms in a cyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

74804-40-3

Molecular Formula

C14H28N4O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

1,9,12,20-tetraoxa-4,6,15,17-tetrazacyclodocosane-5,16-dithione

InChI

InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-9-10-20-7-3-17-14(24)18-4-8-22-12-11-21-6-2-16-13/h1-12H2,(H2,15,16,23)(H2,17,18,24)

InChI Key

KYRYJWOVVIXRDK-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCNC(=S)NCCOCCOCCNC(=S)N1

Origin of Product

United States

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